molecular formula C21H26N2O4S B2526611 2-(4-methoxyphenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide CAS No. 1021089-10-0

2-(4-methoxyphenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

Cat. No. B2526611
CAS RN: 1021089-10-0
M. Wt: 402.51
InChI Key: GHPHGRJXACDNLD-UHFFFAOYSA-N
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Description

The compound "2-(4-methoxyphenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide" is a structurally complex molecule that appears to be related to a family of compounds with diverse biological activities. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as methoxyphenyl groups, tetrahydroquinoline cores, and sulfonamide functionalities. These structural features are often associated with potential pharmacological properties, including cytotoxic activities against various cancer cell lines .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 2-methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl)benzene-1-sulfonamide was achieved by reacting a quinazolinone derivative with chlorosulfonic acid, followed by amidation with ammonia gas . Similarly, the synthesis of 2-aryl-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6,7-methylendioxy-1,2,3,4-tetrahydroquinolines involved a three-component reaction using methylendioxyaniline, benzaldehydes, and isoeugenol . These methods suggest that the synthesis of the compound would likely involve complex reactions including sulfonation, alkylation, and possibly a multi-component coupling process.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of a synthesized quinazolinone derivative was confirmed using IR, 1H-NMR, 13C-NMR, and mass spectral data . Additionally, the crystal structure of a quinolinium compound was determined by single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group . These techniques would be essential in confirming the molecular structure of "2-(4-methoxyphenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide" as well.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their functional groups. The presence of a sulfonamide group, for instance, can undergo reactions typical of sulfonyl derivatives, such as substitution or elimination. The ethenyl linkage in the quinazolinone derivative suggests potential for further chemical modifications, such as halogenation or nucleophilic addition . The tetrahydroquinoline core is a versatile scaffold that can participate in various chemical transformations, potentially leading to a wide array of derivatives with different biological activities .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, related compounds exhibit properties that are indicative of their potential applications. The nonlinear optical absorption properties of some quinolinium compounds suggest their use in optical limiting applications . The cytotoxic evaluation of tetrahydroquinoline derivatives indicates that their physical properties, such as solubility and stability, are suitable for in vitro biological testing, which is crucial for drug development .

Scientific Research Applications

Fluorescent Properties and Metal Ion Sensing

Fluorescent Quinoline Derivatives : Studies on quinoline derivatives, including those with methoxyphenyl groups, have highlighted their potential in sensing applications, particularly for metal ions like Zn(II). The synthesis of such compounds and their spectroscopic studies suggest that they can form fluorescent complexes with zinc ions, indicating their use in bioimaging and metal ion detection (Kimber et al., 2003).

Antihypertensive and Diuretic Activities

Quinazoline Derivatives for Cardiovascular Diseases : Research on quinazoline derivatives with methoxyphenyl and benzenesulfonamide moieties has explored their pharmacological activities, including antihypertensive and diuretic effects. Such studies provide a basis for developing new therapeutic agents targeting cardiovascular diseases (Rahman et al., 2014).

Neuroprotective and Cognitive Enhancing Properties

Selective Receptor Antagonists : Tetrahydroisoquinoline derivatives containing benzenesulfonamide groups have been examined for their agonistic activities on human beta adrenergic receptors. Notably, some derivatives have shown promise as neuroprotective or cognitive enhancing agents due to their selective receptor interactions, suggesting potential applications in treating neurological disorders (Parmee et al., 2000).

Anticancer Activities

Cytotoxic and Antiproliferative Effects : Studies on various quinoline and tetrahydroquinoline derivatives have indicated their potential in anticancer therapies. For instance, specific compounds have demonstrated cytotoxic activities against cancer cell lines and the ability to inhibit tubulin polymerization, a mechanism that could be exploited in developing novel anticancer drugs (Gastpar et al., 1998).

Material Science and Particle Sizing

Fluorescent Dyes for Particle Sizing : Research on new fluorescent quinolinium dyes derived from the reaction of methoxyquinoline has revealed their utility in nanoparticle sizing. These dyes bind to silica particles, enabling the determination of particle size through time-resolved fluorescence anisotropy, which has implications for material science and nanotechnology applications (Geddes et al., 2000).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-3-21(24)23-13-4-5-17-15-18(8-11-20(17)23)22-28(25,26)14-12-16-6-9-19(27-2)10-7-16/h6-11,15,22H,3-5,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPHGRJXACDNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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